2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

Physical property Crystallinity Handling

Researchers requiring a bench-stable, room-temperature-storable 3-bromophenyl donor for iterative Suzuki-Miyaura couplings can resolve the hydrolytic instability of the free boronic acid with this N-methyldiethanolamine ester. Benefits: - Crystalline solid (mp 128-129°C) for straightforward isolation and handling - Room-temperature storage eliminates cold-chain logistics - Orthogonal reactivity enables sequential C-Br and C-B coupling without cross-reactivity.

Molecular Formula C11H15BBrNO2
Molecular Weight 283.96 g/mol
CAS No. 374538-00-8
Cat. No. B1589589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
CAS374538-00-8
Molecular FormulaC11H15BBrNO2
Molecular Weight283.96 g/mol
Structural Identifiers
SMILESB1(OCCN(CCO1)C)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H15BBrNO2/c1-14-5-7-15-12(16-8-6-14)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3
InChIKeyCYGPBFLFZQMUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane: Identity and Class


2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane (CAS 374538-00-8), also designated as 3-Bromobenzeneboronic acid N-methyldiethanolamine ester, is a member of the 1,3,6,2-dioxazaborocane (DOAB) family—boronic adducts formed by condensation of diethanolamine derivatives with boronic compounds [1]. This compound belongs to the broader class of dioxazaborocanes (also referred to as DABO boronates when derived from diethanolamine), which have gained recognition as bench-stable, crystalline boronic acid surrogates for Suzuki–Miyaura cross-coupling and as protected boronic acid intermediates [1]. It is supplied as a white crystalline solid with a molecular formula of C₁₁H₁₅BBrNO₂ (MW 283.96 g/mol) and a standard commercial purity of ≥98% .

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane: Substitution Risks


Although multiple boron-based reagents can serve as 3-bromophenyl donors in Suzuki–Miyaura cross-coupling, the choice of boron protecting group and regiochemistry profoundly affects physical handleability, storage stability, isolation characteristics, and hydrolytic release kinetics. The unprotected 3-bromophenylboronic acid is moisture-sensitive and requires storage under inert gas at 0–6°C to mitigate protodeboronation and anhydride formation [1], while the corresponding pinacol ester (CAS 594823-67-3, mp 48°C) is a low-melting solid that can be difficult to isolate and purify at scale . In contrast, the N-methyldiethanolamine cyclic ester (the target compound) benefits from an intramolecular N→B dative bond that confers enhanced crystallinity, thermal stability, and room-temperature storage capability—attributes that directly impact procurement logistics and synthetic workflow robustness [1][2]. These differences mean that simple interchange among boronic acid, pinacol ester, MIDA ester, and N-methyldiethanolamine ester forms can lead to divergent outcomes in purity, ease of handling, and cross-coupling efficiency.

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane: Evidence vs. Analogs


Melting Point and Crystalline Form Comparison

The target compound exhibits a melting point of 128–129°C as a white crystalline solid , which is substantially higher than the analogous pinacol ester (mp 48°C) and substantially lower than the MIDA ester (mp 237–242°C) [1]. The 48°C melting point of the pinacol ester renders it near-liquid at ambient laboratory temperatures, complicating solid handling, accurate weighing, and purification by recrystallization. The MIDA ester's high melting point (~240°C) may pose solubility challenges during coupling. The ~80°C elevation over the pinacol ester and ~109°C reduction relative to the MIDA ester places the target compound in an optimal thermal range for crystalline solid handling while maintaining adequate solubility in common organic solvents.

Physical property Crystallinity Handling Purification

Room-Temperature Stability: DABO Boronates vs. Boronic Acids

DABO boronates (the class to which this compound belongs) can be stored for extended periods of time at room temperature with no noticeable degradation, unlike their boronic acid counterparts [1]. By contrast, 3-bromophenylboronic acid (CAS 89598-96-9) is explicitly classified as moisture-sensitive and requires storage under inert gas (e.g., argon) with a recommended temperature of 0–6°C . The pinacol ester analog similarly carries recommendations for storage under inert atmosphere at 2–8°C . This differential in storage requirements has direct operational consequences: the target N-methyldiethanolamine ester can be maintained in standard laboratory storage without dedicated inert-atmosphere or refrigeration infrastructure, reducing both logistical burden and the risk of reagent degradation during repeated use.

Storage stability Shelf life Air stability Procurement logistics

Process-Scale Crystalline Isolation Advantage

AstraZeneca's process development team demonstrated that diethanolamine (DEA) boronic esters—the structural class encompassing the target N-methyl variant—can be isolated as stable crystalline solids via a one-pot lithiation–borylation–transesterification sequence, explicitly avoiding the formation of boronic acid or pinacol boronic ester analogues, which were found to have poor physical properties and purity profiles . The crystalline DEA boronic ester approach was successfully employed in a Suzuki–Miyaura coupling (SMC) on 60 kg and 350 kg scales, generating 2,300 kg of the active pharmaceutical ingredient AZD5718 . In a separate study, aryl dioxazaborocanes were reported to afford a simple isolation procedure while keeping high efficiency in the cross-coupling process [1]. Multiple vendors supply the target compound at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Process chemistry Scalability Isolation Purity profile Manufacturing

Hydrolytic Stability and Controlled Cleavage: DOABs vs. Boronic Acids

A systematic investigation of dioxazaborocane (DOAB) equilibrium and hydrolysis kinetics demonstrated that the association constant (K) can be tuned across the range of 10⁰ to 10³ M⁻¹ depending on boronic acid and diethanolamine substitution, and that hydrolysis kinetics are controllable over a range of five orders of magnitude based on the substituent's steric effect [1]. In the slowest-hydrolyzing case studied, quasi-static stability was observed with only 1% cleavage in the first hour, followed by a week-long cleavage period to reach equilibrium [1]. The N→B dative bond intrinsic to dioxazaborocanes provides stabilization not available in simple boronic acids, which undergo rapid, uncontrolled hydrolysis and protodeboronation under aqueous or protic conditions [2].

Hydrolytic stability Controlled release Smart drug delivery Bioconjugation

Regiochemical Differentiation: meta- vs. para-Bromo Isomers

The meta-bromo substitution pattern of the target compound (CAS 374538-00-8, mp 128–129°C) imparts distinct electronic and steric properties compared to the para-bromo isomer (CAS 133468-58-3, mp 148–149°C) [1]. The meta-bromo isomer exhibits a lower melting point (Δmp = –20°C) relative to the para isomer, reflecting different crystal packing forces. More critically, the meta-position places the bromine substituent in a different electronic relationship to the boronate ester: the meta-bromo group exerts an electron-withdrawing inductive effect (–I) without the resonance (–M) contribution present in para-substitution. This electronic distinction directly affects the reactivity of the C–Br bond in subsequent cross-coupling or functionalization steps, enabling chemoselective strategies in which the boronate ester is retained while the aryl bromide undergoes orthogonal coupling [2].

Regiochemistry meta-substitution Cross-coupling selectivity Electronic effects

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane: Key Application Scenarios


Masked Boronic Acid for Iterative Cross-Coupling

The target compound functions as a protected (masked) 3-bromophenylboronic acid in which the N-methyldiethanolamine moiety stabilizes the boron center against transmetalation under standard Suzuki conditions, while the aryl bromide remains available for Pd-catalyzed coupling [1]. This orthogonality enables iterative coupling strategies—first coupling at the C–Br site, followed by deprotection and subsequent coupling at the boron site—without the cross-reactivity that plagues unprotected boronic acids. The meta-bromo regiochemistry further enables electronic tuning of each coupling step's selectivity [1].

Process-Scale Crystalline Isolation for Pharmaceutical Intermediates

AstraZeneca's demonstration that DEA boronic esters can be isolated as stable crystalline solids at 60 kg and 350 kg scales, with superior purity profiles compared to pinacol ester or free boronic acid analogues , positions the N-methyl DEA ester form as the preferred procurement choice for process chemistry groups scaling up Suzuki–Miyaura couplings. The target compound's melting point of 128–129°C supports solid-form isolation by filtration and recrystallization, while its room-temperature storage stability eliminates cold-chain logistics requirements [2].

Fluoride-Free Alternative to Organotrifluoroborate Salts

Dioxazaborocanes including the target N-methyl DEA ester have been identified as viable fluoride-free alternatives to organotrifluoroborate salts (e.g., potassium 3-bromophenyltrifluoroborate) for Suzuki–Miyaura cross-coupling [1]. This is particularly relevant for laboratories seeking to eliminate fluoride-containing reagents from their workflows due to corrosion concerns, waste disposal restrictions, or compatibility issues with downstream transformations. The target compound's air stability and crystalline form provide operational simplicity comparable to trifluoroborate salts without the fluoride liability [1][2].

Controlled-Release Boronic Acid Prodrugs and Bioconjugation

The demonstrated ability to tune dioxazaborocane hydrolysis kinetics over five orders of magnitude, with the slowest-hydrolyzing variants exhibiting only 1% cleavage in the first hour and week-long equilibration [3], makes the N-methyl dioxazaborocane scaffold attractive for programs requiring scheduled boron release. Applications include boronic acid prodrug design, protein engineering via dynamic covalent chemistry, and smart drug delivery systems where temporal control of the active boronic acid species is critical [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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